molecular formula C5H12ClNO B6359732 (3R)-3-Methyl-pyrrolidin-3-ol hydrochloride CAS No. 1956436-45-5

(3R)-3-Methyl-pyrrolidin-3-ol hydrochloride

Cat. No. B6359732
CAS RN: 1956436-45-5
M. Wt: 137.61 g/mol
InChI Key: ZDVCDFWGMDLBMU-NUBCRITNSA-N
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Description

This typically includes the compound’s chemical formula, molecular weight, and structural formula. It may also include the compound’s physical appearance and any notable chemical properties .


Synthesis Analysis

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Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

Pyrrolidine derivatives, closely related to "(3R)-3-Methyl-pyrrolidin-3-ol hydrochloride," have been extensively studied for their applications in organocatalysis. For example, derivatives of pyrrolidin-3-ol act as chiral organocatalysts, facilitating asymmetric Michael addition reactions with good to high yield and excellent enantioselectivities. This is attributed to the potential formation of hydrogen bonds between the catalyst and reactants, aiding in the investigation of catalyzing mechanisms through NMR spectroscopy (Cui Yan-fang, 2008).

Synthesis of Bioactive Molecules

In medicinal chemistry, pyrrolidine derivatives play a crucial role in synthesizing bioactive molecules. For instance, the synthesis of 1′-aza-C-nucleosides from pyrrolidin-3-ol derivatives, showcasing their utility in creating nucleoside analogues with potential biological activities. These syntheses involve various reactions, including fusion with halogenated pyrimidines and alkylation, yielding significant yields of bioactive nucleosides (V. Filichev & E. Pedersen, 2001).

Material Science Applications

The study of pyrrolidines also extends to material science, where their chemical properties are leveraged in synthesizing new materials. For instance, the controlled hydrolysis of aryltellurium trichlorides using pyrrolidinones highlights the synthesis of monomeric aryltellurium(IV) monohydroxides, illustrating the nuanced reactivity of pyrrolidine derivatives towards hydrolysis and their potential applications in developing novel materials with unique properties (S. Misra et al., 2011).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

(3R)-3-methylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVCDFWGMDLBMU-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methylpyrrolidin-3-ol hydrochloride

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